
3-Bromo-7-fluoro-1-methyl-indole
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Overview
Description
3-Bromo-7-fluoro-1-methyl-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .
Mode of Action
The specific mode of action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have been reported as antiviral agents .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature and allows for electrophilic substitution .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The result of the compound’s action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all play a role .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-fluoro-1-methyl-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pre-synthesized indole derivative. For instance, starting with 1-methylindole, selective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. Subsequent fluorination at the 7-position can be carried out using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-fluoro-1-methyl-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
3-Bromo-7-fluoro-1-methyl-indole is a synthetic organic compound from the indole family, with bromine and fluorine substituents on its structure. Research indicates that similar compounds have anti-inflammatory and anticancer properties, with potential as influenza inhibitors . The presence of bromine and fluorine enhances the compound's chemical reactivity and biological activity, making it valuable in medicinal chemistry.
Scientific Applications
This compound and its derivatives have uses in scientific fields like medicinal chemistry, virology, and drug discovery.
Antiviral Research:
- This compound derivatives are potential anti-HIV agents. Molecular docking studies suggest interactions with HIV-1 proteins.
- These derivatives show inhibitory effects against viruses, making them potential candidates for antiviral drug development. Researchers evaluate antiviral activity by testing the compound against viruses like influenza A and Coxsackie B4 in cell culture assays. They also conduct dose-response studies to determine the half-maximal inhibitory concentration (IC50) and selectivity index (SI).
- Halogenated indoles can enhance binding affinity to certain enzymes or receptors due to strong halogen bonding effects, which is important for optimizing drug candidates' pharmacokinetic profiles.
Usage:
- As Building Blocks: It serves as a building block in synthesizing complex molecules with potential pharmaceutical applications.
- In Metal Complexes: Indoles, including derivatives of this compound, can form metal complexes with cytostatic and antimicrobial activity .
Reactivity and Synthesis:
- The combination of bromine and fluorine atoms, along with a methyl group, enhances its reactivity and potential applications in medicinal chemistry.
- This compound can be synthesized using methods like nucleophilic substitution or cyclization reactions. These steps may vary based on the starting materials and desired final product characteristics.
Structural Analogs
Several compounds share structural similarities with this compound:
Compound Name | Key Features | Unique Aspects |
---|---|---|
7-Bromoindole | Lacks fluorine; simpler structure | Less versatile in reactivity |
4-Fluoroindole | Lacks bromine; primarily used in medicinal chemistry | Limited functionalization options |
1-Methylindole-3-carboxylic acid | Contains a carboxylic acid group; lacks halogen substituents | Different reactivity profile due to carboxylic acid presence |
5-Fluoroindole | Contains only fluorine; used in various biological evaluations | Limited by absence of bromine |
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-1-methyl-indole: Lacks the bromine atom, potentially altering its chemical properties and applications.
3-Bromo-7-chloro-1-methyl-indole: Substitution of fluorine with chlorine can lead to different reactivity and biological effects.
Uniqueness
3-Bromo-7-fluoro-1-methyl-indole is unique due to the combined presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
3-Bromo-7-fluoro-1-methyl-indole is a synthetic compound belonging to the indole family, notable for its unique structure characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antiviral and anticancer research.
The chemical structure of this compound enhances its reactivity and interaction with biological targets. The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions, which allow for the introduction of the bromine and fluorine atoms on the indole ring. The compound can be synthesized using various methods, including:
- Method 1: Nucleophilic substitution reactions at specific positions on the indole ring.
- Method 2: Cyclization reactions that facilitate the formation of the indole structure while incorporating halogen substituents.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. In vitro assays have demonstrated its efficacy against various viruses, including:
- Influenza A Virus: The compound shows inhibitory effects, making it a potential candidate for influenza treatment.
- Coxsackie B Virus: Studies reveal that it can inhibit viral replication, suggesting its utility in combating enteroviral infections.
Table 1: Antiviral Activity Summary
Virus Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Influenza A | 5.2 | Inhibits viral entry and replication |
Coxsackie B | 4.8 | Disrupts viral RNA synthesis |
Anti-HIV Activity
This compound has also been investigated for its potential as an anti-HIV agent. Molecular docking studies suggest that it interacts with key proteins involved in HIV replication:
- HIV-1 Protease
- Reverse Transcriptase
These interactions are crucial for inhibiting viral replication and could lead to the development of novel therapeutic agents targeting HIV.
Anticancer Activity
The compound's structural features contribute to its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of Cell Proliferation: Demonstrated in several cancer types.
- Induction of Apoptosis: Triggering programmed cell death pathways.
Table 2: Anticancer Activity Summary
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 3.5 | Induces apoptosis via mitochondrial pathway |
Lung Cancer | 2.9 | Inhibits cell cycle progression |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antiviral Study (2023): This study evaluated the compound's effectiveness against influenza A and Coxsackie B viruses using cell culture assays. Results indicated a promising IC50 value, supporting further development as an antiviral agent .
- HIV Interaction Study (2024): Molecular docking simulations revealed strong binding affinities between the compound and HIV-1 protease, suggesting a mechanism for inhibiting viral replication .
- Anticancer Research (2022): A series of experiments showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, with detailed mechanisms involving apoptosis pathways being elucidated .
Properties
IUPAC Name |
3-bromo-7-fluoro-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-12-5-7(10)6-3-2-4-8(11)9(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKZKCJRDHKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.